![molecular formula C21H18FNO5 B282483 3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282483.png)
3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FPhPA and is a pyrrole-based molecule that has been synthesized through various methods. In
Wirkmechanismus
The mechanism of action of FPhPA is not fully understood. However, studies have suggested that FPhPA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. FPhPA has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
FPhPA has been found to have various biochemical and physiological effects. In vitro studies have shown that FPhPA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. FPhPA has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, FPhPA has been found to have a low toxicity profile in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
FPhPA has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile, making it a suitable compound for in vitro and in vivo studies. However, FPhPA has limitations as well. It has poor solubility in water, which can make it challenging to administer in animal models. Additionally, the mechanism of action of FPhPA is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of FPhPA. One area of research could be the development of more efficient synthesis methods for FPhPA. Additionally, further studies could be conducted to elucidate the mechanism of action of FPhPA. The potential use of FPhPA as a photosensitizer in photodynamic therapy could also be explored further. Finally, the anticancer and anti-inflammatory properties of FPhPA could be studied in more detail to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is a pyrrole-based molecule that has potential applications in various fields of scientific research. The synthesis of FPhPA involves the reaction of 3-(4-methylbenzoyl)-2,5-dihydro-2-oxo-1H-pyrrole with 3-fluorobenzylbromide in the presence of a base. FPhPA has been studied for its anticancer and anti-inflammatory properties and has been found to have a low toxicity profile. Although FPhPA has limitations, it has several advantages for lab experiments and has potential for further research in the future.
Synthesemethoden
The synthesis of FPhPA involves the reaction of 3-(4-methylbenzoyl)-2,5-dihydro-2-oxo-1H-pyrrole with 3-fluorobenzylbromide in the presence of a base. This reaction results in the formation of 3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Wissenschaftliche Forschungsanwendungen
FPhPA has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. FPhPA has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, FPhPA has been studied for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
Molekularformel |
C21H18FNO5 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
3-[(3E)-2-(3-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C21H18FNO5/c1-12-5-7-13(8-6-12)19(26)17-18(14-3-2-4-15(22)11-14)23(10-9-16(24)25)21(28)20(17)27/h2-8,11,18,26H,9-10H2,1H3,(H,24,25)/b19-17+ |
InChI-Schlüssel |
LRDUOIGFOGONHT-HTXNQAPBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC(=O)O)C3=CC(=CC=C3)F)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC(=CC=C3)F)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC(=CC=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 7-(4-methoxyphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282401.png)
![3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282406.png)

![5-[4-(dimethylamino)phenyl]-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282408.png)
![methyl 4-[3-(2-furylcarbonyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282409.png)

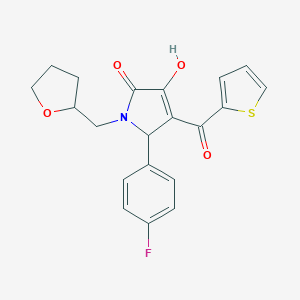
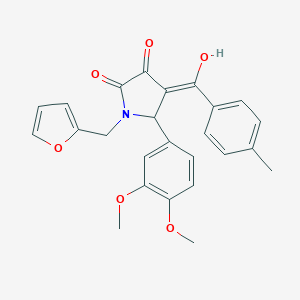
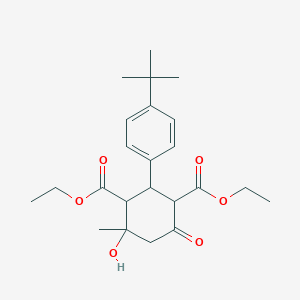

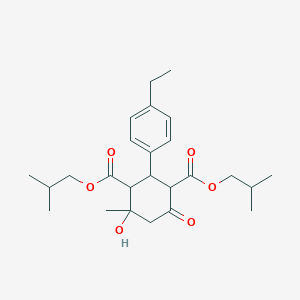

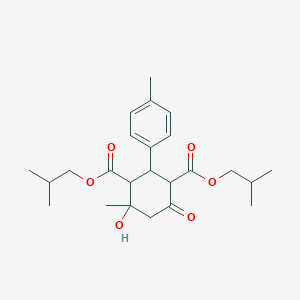
![1-(furan-2-ylmethyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one](/img/structure/B282437.png)